molecular formula C19H21NO3 B11612411 ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate

ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11612411
M. Wt: 311.4 g/mol
InChI Key: KSYLJTGBJYTIDY-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-picolylamine with ethyl acetoacetate to form an enaminoester intermediate, which is then treated with naphthoquinone in the presence of zinc chloride as a catalyst . Another method involves a one-pot reaction of ethyl 3-oxo-3-(trans-2-phenyl-cyclopropyl)propanoate with methylammonium acetate and 1,4-benzoquinone in absolute ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting key enzymes or receptors involved in cell proliferation and survival, leading to its potential anticancer effects. The compound’s hydroxyl and carboxylate groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Ethyl 5-hydroxy-2-methyl-1-propyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:

These compounds share similar core structures but differ in their substituents, which can significantly influence their biological activities and applications.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-propylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C19H21NO3/c1-4-10-20-12(3)17(19(22)23-5-2)15-11-16(21)13-8-6-7-9-14(13)18(15)20/h6-9,11,21H,4-5,10H2,1-3H3

InChI Key

KSYLJTGBJYTIDY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C

Origin of Product

United States

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